molecular formula C13H15NO3 B2704745 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid CAS No. 1255780-94-9

1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid

Cat. No. B2704745
CAS RN: 1255780-94-9
M. Wt: 233.267
InChI Key: VQOXTWONLMBUSN-UHFFFAOYSA-N
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Description

“1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 42346-68-9 . Its linear formula is C6H9NO3 . It has a molecular weight of 143.14 .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “this compound”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 152°C . The compound has a molecular weight of 143.14 and a density of 1.319 g/cm3 .

Safety and Hazards

The safety data sheet (SDS) for “1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, one should be moved to fresh air . In case of ingestion, the mouth should be washed out with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-5-9(6-4-8)12-10(13(16)17)7-11(15)14(12)2/h3-6,10,12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXTWONLMBUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CC(=O)N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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